N-Ethyl-N-formylmethylnitrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-formylmethylnitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-formylmethylnitrosamine can be synthesized through the nitrosation of secondary amines with nitrous acid under acidic conditions. The reaction typically involves the use of nitrite salts and secondary amines, which react to form the nitrosamine compound . The reaction conditions often include maintaining an acidic pH and controlling the temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale nitrosation processes, where secondary amines are reacted with nitrite salts in the presence of acidic catalysts. The process is carefully monitored to ensure the safety and purity of the final product, as nitrosamines are highly toxic and carcinogenic .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-formylmethylnitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted nitrosamines, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-Ethyl-N-formylmethylnitrosamine has several scientific research applications, including:
Mechanism of Action
N-Ethyl-N-formylmethylnitrosamine exerts its effects through the formation of reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer . The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive species that interact with cellular macromolecules . The primary molecular targets include DNA, proteins, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Ethyl-N-formylmethylnitrosamine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different metabolic pathways and toxicity profiles . Its unique properties make it a valuable compound for studying the broader class of nitrosamines and their impact on health and the environment .
Properties
CAS No. |
112380-28-6 |
---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-ethyl-N-nitrosoacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3-6(5-8)4(2)7/h3H2,1-2H3 |
InChI Key |
VINDNLFECRAGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.